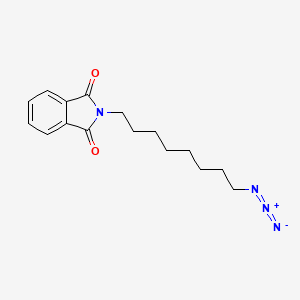
2-(8-Azidooctyl)-2,3-Dihydro-1H-isoindol-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of an azido group attached to an octyl chain, which is further linked to an isoindole-1,3-dione core. The unique structure of this compound makes it a valuable candidate for various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
2-(8-Azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemical Biology: Used as a building block in the synthesis of bio-orthogonal probes for labeling and tracking biomolecules.
Medicinal Chemistry: Explored for its potential as a DNA intercalating agent, which can be useful in anticancer drug development.
Polymer Chemistry: Incorporated into polymer backbones to introduce functional groups for further modification.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves a multi-step process. One common method starts with the reaction of naphthalimide with 1,8-dibromooctane in the presence of potassium carbonate to form an intermediate compound. This intermediate is then subjected to azidation using sodium azide to yield the final product .
Industrial Production Methods
While specific industrial production methods for 2-(8-azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-Azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.
Sodium Azide: Employed in the azidation step during synthesis.
Major Products
Triazoles: Formed through click chemistry reactions.
Substituted Isoindole Derivatives: Resulting from substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthalimide Derivatives: These compounds also possess DNA intercalating properties and are used in anticancer research.
Azido-Functionalized Compounds: Similar to 2-(8-azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione, these compounds are used in click chemistry and bio-orthogonal labeling.
Uniqueness
2-(8-Azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of an azido group and an isoindole-1,3-dione core. This structure provides a versatile platform for various chemical modifications and applications in different fields of research.
Eigenschaften
IUPAC Name |
2-(8-azidooctyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c17-19-18-11-7-3-1-2-4-8-12-20-15(21)13-9-5-6-10-14(13)16(20)22/h5-6,9-10H,1-4,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAMRLBQQAUUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2441091.png)
![propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate](/img/structure/B2441092.png)

![1-{3-[5-Oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2441097.png)
![8-[(dibenzylamino)methyl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2441098.png)


![5-(furan-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2441102.png)
![N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2441103.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2441106.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441107.png)


